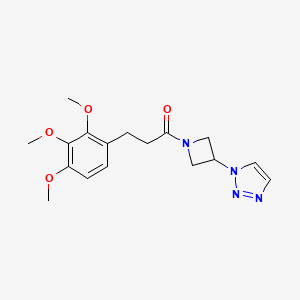

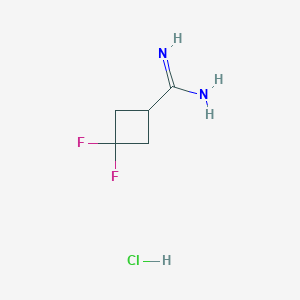

![molecular formula C24H21N3O B2698252 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-34-4](/img/structure/B2698252.png)

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step protocol starting from isatin or 5-fluoroisatin . The condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3 – 6 minutes has been reported .Molecular Structure Analysis

The molecular structure of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is characterized by a molecular formula of C24H21N3O and an average mass of 367.443 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” and its derivatives are primarily condensation reactions .Wissenschaftliche Forschungsanwendungen

Antitumor and Cytotoxic Activity

Indolo[2,3-b]quinoxalines have garnered attention due to their potential as antitumor agents. Compound 3a was synthesized by condensing isatin with o-phenylenediamine. In cytotoxicity studies, it demonstrated moderate activity against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cell lines. While some compounds exhibited lower cytotoxicity, five compounds showed promising effects against human reproductive organ cell lines .

DNA Duplex Stabilization

Indolo[2,3-b]quinoxalines are known to stabilize DNA duplexes. Compound 3a’s structural similarity to the natural alkaloid ellipticine, a recognized antitumor agent, underscores its potential in this regard .

Antimalarial Properties

Certain indolo[2,3-b]quinoxalines, including compound 3a, exhibit anti-malarial activity. This property makes them intriguing candidates for further exploration in the fight against malaria .

Antiviral Potential

Indolo[2,3-b]quinoxalines have been reported to possess antiviral properties. While specific data on compound 3a’s antiviral activity is limited, its structural features warrant investigation in this context .

Incorporating 1,2,3-Triazole Moieties

Combining indolo[2,3-b]quinoxaline with 1,2,3-triazole moieties could yield powerful pharmacophores. 1,2,3-Triazoles have diverse applications, including antimicrobial, cytostatic, and anti-inflammatory activities. Exploring hybrid molecules could lead to novel compounds with enhanced properties .

Chemical Structure and Molecular Weight

Compound 3a (C~24~H~21~N~3~O) has a molecular weight of 367.452 g/mol. It features a 6H-indolo[2,3-b]quinoxaline core with a 3-(2-methylphenoxy)propyl substituent.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have shown a wide range of biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Mode of Action

Related compounds, such as 6h-indolo[2,3-b]quinoxalines, are reported to show dna duplex stabilization . This suggests that 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline may interact with DNA in a similar manner.

Biochemical Pathways

Related compounds have been reported to exhibit anticancer and antimalarial activities , suggesting that they may affect pathways related to cell proliferation and parasite survival.

Result of Action

Related compounds have shown moderate cytotoxicity against human reproductive organ cell lines , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This suggests potential future directions in the research and development of these compounds.

Eigenschaften

IUPAC Name |

6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMOFSVJAMBPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

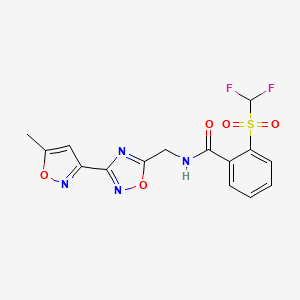

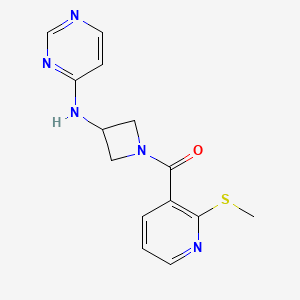

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)

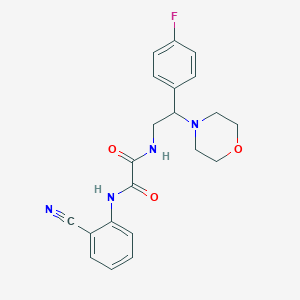

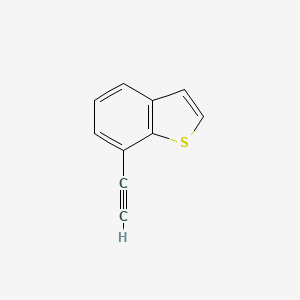

![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)

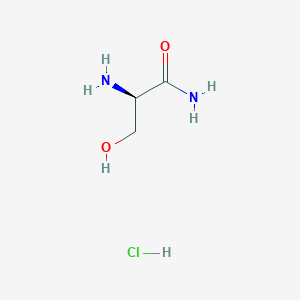

![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)

amino}acetamide](/img/structure/B2698187.png)

methanone](/img/structure/B2698189.png)

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2698190.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)